Azelnidipine Intermediate: Quantified In Vivo Antihypertensive Efficacy Linked to Azetidine Core
1-Benzhydrylazetidin-3-yl methanesulfonate serves as the direct precursor to 3-(1-Benzhydrylazetidin-3-yl) 5-isopropyl 2-amino-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylate (CS-905/Azelnidipine). This dihydropyridine calcium antagonist, when evaluated in spontaneously hypertensive rats (SHR), produced a quantified antihypertensive effect: a single oral dose of 3 mg/kg reduced mean arterial blood pressure by approximately 35-40 mmHg, with the effect persisting for >24 hours [1]. In contrast, the comparator compound nifedipine (which lacks the azetidine-containing ester side chain) at an equihypotensive dose of 3 mg/kg showed a much shorter duration of action, with blood pressure returning to baseline within 6-8 hours. The prolonged duration of CS-905 is directly attributed to the 1-benzhydrylazetidin-3-yl moiety contributed by the target compound [1].
| Evidence Dimension | Duration of antihypertensive effect |
|---|---|
| Target Compound Data | >24 hours duration (CS-905, 3 mg/kg p.o.) |
| Comparator Or Baseline | 6-8 hours duration (Nifedipine, 3 mg/kg p.o.) |
| Quantified Difference | ≥3-fold longer duration of action |
| Conditions | Spontaneously hypertensive rats (SHR), oral administration |
Why This Matters
Procurement of this intermediate enables the synthesis of azelnidipine, a drug with clinically meaningful prolonged antihypertensive action, directly differentiating it from intermediates that yield shorter-acting calcium channel blockers.
- [1] Koike, H., et al. (1995). Novel 2-Amino-1,4-dihydropyridine Calcium Antagonists. II. Synthesis and Antihypertensive Effects of 2-Amino-1,4-dihydropyridine Derivatives Having N,N-Dialkylaminoalkoxycarbonyl Groups at 3- and/or 5-Position. Chemical and Pharmaceutical Bulletin, 43(5), 797-817. View Source
